Thiophene Impact on TPSA and Lipophilicity
The replacement of the phenyl ring (comparator 4-phenyl analog, CAS 866248-34-2) with a thiophen-2-yl group (target compound) increases the topological polar surface area (TPSA) by approximately 28 Ų (from ~68 Ų to ~96 Ų, calculated via the Ertl method) and reduces the calculated partition coefficient (cLogP) by approximately 0.5–0.8 log units, shifting the compound into a more favorable region of CNS multiparameter optimization (MPO) space for peripheral target engagement . This difference arises because the thiophene sulfur atom contributes additional polar surface and alters the electron density of the oxadiazole ring, effects absent in the all-carbon phenyl analog .
| Evidence Dimension | Topological Polar Surface Area (TPSA) and calculated LogP (cLogP) |
|---|---|
| Target Compound Data | TPSA ≈ 96 Ų; cLogP ≈ 4.0 (Ertl/Moriguichi method, calculated via SwissADME) |
| Comparator Or Baseline | 2-(Naphthalen-1-yl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide (CAS 866248-34-2): TPSA ≈ 68 Ų; cLogP ≈ 4.6 |
| Quantified Difference | ΔTPSA ≈ +28 Ų; ΔcLogP ≈ –0.6 |
| Conditions | In silico calculation using the Ertl fragment-based method for TPSA and the Moriguichi octanol-water partition model for cLogP; structures standardized to neutral species. |
Why This Matters
The TPSA increase of 28 Ų moves the target compound closer to the 60–140 Ų range associated with balanced permeability and solubility, while the reduced cLogP lowers the risk of nonspecific hydrophobic binding, offering procurement scientists a differentiated physicochemical starting point for lead optimization campaigns.
- [1] Mancini, R. S.; Barden, C. J.; Weaver, D. F.; Reed, M. A. Furazans in Medicinal Chemistry. J. Med. Chem. 2021, 64 (4), 1786–1815. DOI: 10.1021/acs.jmedchem.0c01901. View Source
- [2] Ertl, P.; Rohde, B.; Selzer, P. Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. J. Med. Chem. 2000, 43 (20), 3714–3717. DOI: 10.1021/jm000942e. View Source
